2-Hydroxybenzamide-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzamide-D3 is a deuterated form of 2-hydroxybenzamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzamide-D3 typically involves the deuteration of 2-hydroxybenzamide. One common method is to start with salicylamide, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the deuteration of salicylamide. This process is optimized to ensure high yield and purity, often involving the use of specialized equipment to handle deuterated reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzamide-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxybenzamide-D3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of other deuterated compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzamide-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter its binding affinity and reaction kinetics, leading to unique biological and chemical effects. These effects are often studied to understand the role of hydrogen bonding and isotope effects in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: The non-deuterated form, which has different reaction kinetics and stability.
Salicylamide: A precursor in the synthesis of 2-Hydroxybenzamide-D3.
Hydroxybenzamide Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
This compound is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
N,N-dideuterio-2-deuteriooxybenzamide |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)/i/hD3 |
InChI Key |
SKZKKFZAGNVIMN-ZRLBSURWSA-N |
Isomeric SMILES |
[2H]N([2H])C(=O)C1=CC=CC=C1O[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.